Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is CHClNO, and it has a molecular weight of 181.62 g/mol. This compound features a pyrrolidine ring, which is a five-membered cyclic amine, and contains hydroxyl and carboxylate functional groups that contribute to its unique chemical properties. The stereochemistry of this compound plays a crucial role in its biological activity and interactions with various molecular targets.
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is classified as a pyrrolidine derivative. Pyrrolidine derivatives are known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors and ligands in receptor studies.
The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the esterification of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is conducted under controlled temperature and pH conditions to maintain the desired stereochemistry.
The structure of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride features:
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo several chemical reactions:
The mechanism of action for methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s stereochemistry significantly influences its binding affinity and specificity.
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts, making it a valuable subject for further study in medicinal chemistry and related fields.
The core challenge in synthesizing methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride lies in achieving precise stereocontrol at the C2 and C3 positions. This stereodefined pyrrolidine scaffold serves as a critical intermediate for complex pharmaceuticals, including TRPA1 antagonists and androgen receptor modulators [2]. Modern approaches leverage chiral pool starting materials like trans-3-hydroxy-L-proline (CAS 4298-08-2), which inherently possesses the desired (2S,3S) configuration [5]. Cyclization strategies of chiral amino aldehydes or asymmetric reduction of prochiral enolates further ensure stereochemical fidelity. Key transformations include:
Method | Starting Material | Stereoselectivity | Key Advantage |
---|---|---|---|
Chiral Pool Synthesis | trans-3-Hydroxy-L-proline | >99% ee | No resolution needed |
Asymmetric Hydrogenation | Prochiral dehydroproline | 95% ee | Catalytic, high yield |
Diastereomeric Crystallization | Racemic methyl ester | 97% de after 3 cycles | Cost-effective for large scale |
Catalytic asymmetric methods offer efficient routes to the target compound without stoichiometric chiral reagents. Ru(II)-BINAP complexes enable hydrogenation of enol ethers derived from pyrrolinone carboxylates, achieving enantiomeric excesses (ee) exceeding 95% [5]. Meanwhile, organocatalytic aldol reactions between glycinate equivalents and aldehydes establish the C3 hydroxyl stereocenter early in the synthesis. For instance, proline-derived catalysts facilitate asymmetric α-amination, directly generating chiral diamino acid precursors that cyclize to the target scaffold [5]. Recent advances include enzyme-mediated dynamic kinetic resolutions (DKRs) of racemic N-acyl hydroxypyrrolidines using immobilized lipases, which simultaneously invert stereochemistry and hydrolyze esters with 99% ee .
Classical resolution remains vital for industrial-scale production due to its operational simplicity. Racemic methyl 3-hydroxypyrrolidine-2-carboxylate is treated with chiral acids—such as (D)- or (L)-tartaric acid, dibenzoyl tartaric acid (DBTA), or 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (BNPPA)—to form diastereomeric salts [2] . The (2S,3S) isomer preferentially crystallizes with L-tartrate from ethanol/water mixtures, yielding material with >97% de after three recrystallizations . Critical parameters include:
Orthogonal protection is essential for derivatizing this bifunctional compound in API synthesis. The hydroxyl group exhibits higher nucleophilicity and is typically protected first:
Table 2: Protecting Group Compatibility in Derivative Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
3-OH | TBS-Cl, imidazole | TBAF, THF | Stable to Grignard reagents |
3-OH | Bn-Br, NaH | H₂, Pd/C, ethanol | Incompatible with sulfur nucleophiles |
2-COOCH₃ | – | LiOH, H₂O/THF | Standard for ester hydrolysis |
N-H | Tr-Cl, pyridine | 1% TFA in DCM | Prevents N-alkylation side reactions |
Industrial synthesis prioritizes cost, safety, and purity (>99.5% HPLC). A validated kilogram-scale route proceeds as follows [5] [6]:
Table 3: Specifications for Pharmaceutical-Grade Material
Parameter | Target | Test Method |
---|---|---|
Purity (HPLC) | ≥99.5% | USP <621> |
Chiral Purity | ≥99.0% ee | Chiral HPLC |
Water Content | ≤0.5% | Karl Fischer |
Heavy Metals | ≤10 ppm | ICP-MS |
Residue on Ignition | ≤0.1% | USP <281> |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2